N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O3S/c20-11-7-5-10(6-8-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFGMXKPRLOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features including a dihydropyrimidine core and various functional groups, has been investigated for its biological activities, particularly as a selective degrader of histone deacetylase 3 (HDAC3) using a proteolysis targeting chimera (PROTAC) approach.
Structural Characteristics
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Core Structure | Dihydropyrimidine ring |
| Functional Groups | Amino group (-NH2), thioether linkage (-S-), and fluorobenzamide moiety |
| Molecular Formula | C20H18FN5O3S |
| Molecular Weight | 427.5 g/mol |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound has been shown to selectively degrade HDAC3, which is implicated in various cancers and other diseases. This degradation leads to increased acetylation of histones, thereby modulating gene expression and potentially inducing apoptosis in cancer cells .
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound's ability to inhibit HDAC3 suggests potential use in cancer therapy. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cell lines.
- Inhibition of Key Enzymes : Similar compounds have shown effectiveness as inhibitors of glycinamide ribonucleotide transformylase (GAR Tfase), which is crucial in purine metabolism. For example, related pyrimidine derivatives have been reported to exhibit IC50 values in the low micromolar range against GAR Tfase .
- Selectivity and Efficacy : The selectivity for HDAC3 over other isoforms enhances the therapeutic index of the compound, minimizing off-target effects commonly associated with broader-spectrum HDAC inhibitors .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- A study found that derivatives of pyrimidine exhibited significant anticancer properties by inhibiting specific enzymes involved in nucleic acid metabolism, leading to reduced proliferation of cancer cells .
- Another investigation demonstrated that modifications on the pyrimidine scaffold could enhance selectivity and potency against specific cancer types, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Key Observations:
Core Diversity: The target compound’s dihydropyrimidinone core distinguishes it from pyrazolopyrimidines (Example 53) and simple pyrimidines (). The 6-oxo group may enhance hydrogen bonding compared to non-oxidized pyrimidines .
Fluorine Substitution : All compounds feature fluorinated aromatic rings, a strategy to improve metabolic stability and membrane permeability. However, the target compound’s dual fluorine placement (4-fluorobenzamide and 2-fluorophenylacetamide) may amplify these effects .
Functional Group Impact: The thioether in the target compound contrasts with sulfonamides (923113-41-1) and piperazine moieties (1099598-26-1). The amide linkages in the target compound and Example 53 suggest affinity for protease or kinase targets, whereas sulfonamides (923113-41-1) often target enzymes like carbonic anhydrase .
Physicochemical and Conformational Properties
- Solubility : The target compound’s amide and thioether groups may confer moderate solubility, though fluorine’s hydrophobicity could reduce aqueous solubility compared to methoxy-substituted analogs () .
- Conformation : highlights that dihedral angles between substituents and the pyrimidine ring influence bioactivity. The target compound’s 6-oxo group likely imposes a planar conformation, facilitating interactions with biological targets .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a pyrimidine ring substituted with amino, thioether, and fluorobenzamide groups. The thioether linkage (-S-) between the pyrimidine and the 2-fluorophenylacetamide moiety enhances stability and modulates electronic properties, while the fluorine atoms on the benzamide groups increase lipophilicity and bioavailability. These structural elements are critical for interactions with biological targets, such as enzymes or receptors .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
- Step 1: Thiolation of a pyrimidine precursor using a mercaptoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Amidation with 4-fluorobenzoyl chloride in dichloromethane, controlled at 0–5°C to minimize side reactions.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for confirming its structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns.
- Mass spectrometry (ESI-MS) : Confirm molecular weight (expected m/z: ~450–460).
- X-ray crystallography : Resolve stereochemistry and packing interactions (using SHELXL for refinement) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
Key parameters include:
- Temperature control : Maintain ≤50°C during exothermic steps to prevent decomposition.
- Solvent selection : Use anhydrous DMF or DMSO to stabilize intermediates.
- Catalysts : Add triethylamine to accelerate amidation and reduce racemization .
Q. How should researchers address contradictions between theoretical and experimental bioactivity data?
If observed bioactivity (e.g., enzyme inhibition) deviates from computational predictions:
- Purity verification : Perform HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities.
- Solubility testing : Assess in PBS or DMSO to ensure compound stability in assay buffers.
- Structural analogs : Synthesize derivatives (e.g., replacing fluorine with chlorine) to probe SAR .
Q. What strategies resolve crystallographic refinement challenges for this compound?
If SHELXL refinement yields high R-factors:
- Data quality : Ensure resolution ≤1.0 Å and completeness >95% (adjust cryoprotectant or data collection time).
- Twinning analysis : Use PLATON to detect twinning and apply HKLF5 refinement if needed.
- Hydrogen bonding : Map interactions with OLEX2 to validate hydrogen atom placement .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Analog synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 3-chlorophenyl) and test against target proteins.
- Computational docking : Use AutoDock Vina to predict binding modes with active sites (e.g., kinase domains).
- Biological assays : Measure IC₅₀ values in enzyme inhibition assays and correlate with substituent electronegativity .
Q. What methodologies characterize enzymatic interactions involving this compound?
- Surface plasmon resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure binding kinetics (ka/kd).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions.
- Fluorescence quenching : Monitor tryptophan residue changes upon compound binding .
Q. How can degradation products be identified under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS.
- Oxidative stress : Treat with H₂O₂ and monitor sulfoxide/sulfone formation.
- Photostability : Use UV-Vis spectroscopy to track λmax shifts under light exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
